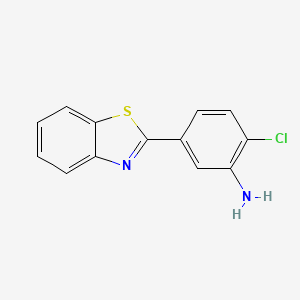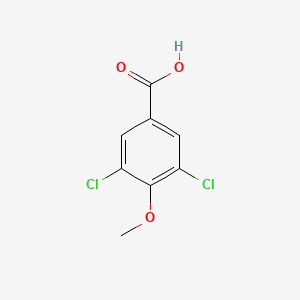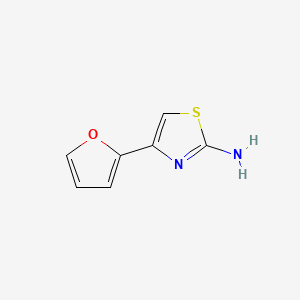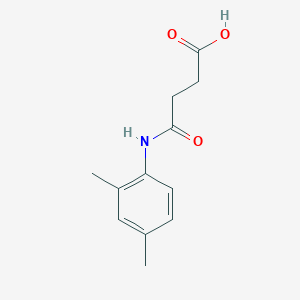
5-(2-甲基-苯并咪唑-1-基)-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry . The compound you’re asking about has a benzimidazole core, which is substituted with a methyl group and a pentanoic acid group.
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, benzimidazole derivatives can be synthesized through several methods. For instance, 2-methylbenzimidazole can react with ethyl-chloroacetate to give N1-Ethylacetate-2-methyl-benzimidazole . Further reaction with thiosemicarbazide gives N1-acetylthiosemicarbazide-2-methyl-benzimidazole .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the presence of the keto (CO) group can be confirmed using IR and 13C NMR spectrum data .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, the compound N1-acetylthiosemicarbazide-2-methyl-benzimidazole can undergo dehydrative annulation by sulfuric acid to give N1-(2’-amino-5’-methylene)-1’,3’,4’-thiadiazole-2-methyl-benzimidazole .
科学研究应用
Anti-Microbial Activity
Benzimidazole derivatives, including the compound , have been synthesized and screened for in-vitro anti-microbial activity against a variety of bacterial strains such as Staphylococcus aureus, Baccillus substilis, Escherichia coli and Pseudomonas aeruginosa including fungal strains such as Candida albicans and Aspergillus niger . The compound shows good anti-bacterial and anti-fungal activity .
Synthesis of Schiff’s Bases
This compound can be used in the synthesis of Schiff’s bases of 2-methyl benzimidazole derivatives . These Schiff’s bases have been found to possess several biological activities .
Anti-Cancer Activity
Schiff’s bases, which can be synthesized from this compound, have been found to possess anti-cancer activity . This makes the compound a potential candidate for cancer treatment research .
Anti-Diabetic Activity
Benzimidazole derivatives, including the compound , have been found to possess anti-diabetic activity . This suggests potential applications in the treatment of diabetes .
CNS Depressant Activity
Benzimidazole derivatives have been found to possess CNS depressant activity . This suggests potential applications in the treatment of disorders related to the central nervous system .
Anti-Oxidant Activity
Benzimidazole derivatives have been found to possess anti-oxidant activity . This suggests potential applications in the prevention of diseases related to oxidative stress .
未来方向
属性
IUPAC Name |
5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINMESZIVCYBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355234 |
Source


|
| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
CAS RN |
402944-82-5 |
Source


|
| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)




![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)


